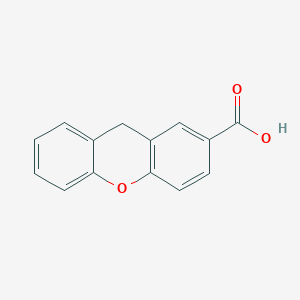

9H-Xanthene-2-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

9H-xanthene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)17-13/h1-6,8H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMSHCCNDCDLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC3=C1C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498326 | |

| Record name | 9H-Xanthene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40274-68-8 | |

| Record name | 9H-Xanthene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 9h Xanthene 2 Carboxylic Acid and Its Analogues

Established Synthetic Pathways for 9-Oxo-9H-xanthene-2-carboxylic Acid

The construction of the 9-oxo-9H-xanthene-2-carboxylic acid scaffold can be achieved through several established methods, each offering distinct advantages in terms of starting material availability and reaction conditions.

Intramolecular Cyclization Approaches (e.g., from benzophenone (B1666685) intermediates, diaryl ether intermediates)

Intramolecular cyclization is a cornerstone in the synthesis of xanthones. This approach typically involves the formation of either a benzophenone or a diaryl ether intermediate, which then undergoes ring closure to form the central pyrone ring of the xanthone (B1684191) structure.

One common strategy proceeds via a benzophenone intermediate . For instance, the reaction of 2-methoxybenzoic acid with methyl 4-hydroxybenzoate (B8730719) can be used to form a benzophenone derivative. mdpi.com Subsequent intramolecular cyclization of this intermediate leads to the formation of the xanthone core. mdpi.com A notable example is the synthesis of 7-substituted 9-oxoxanthen-2-carboxylic acids from hydroxylated benzophenones. rsc.org For example, the cyclization of 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-benzoic acid in an alkaline solution yields 7-chloro-9-oxoxanthen-2-carboxylic acid. rsc.org

Alternatively, diaryl ether intermediates serve as versatile precursors for xanthone synthesis. mdpi.com The synthesis of 9-oxo-9H-xanthene-2-carboxylic acid has been achieved via a diaryl ether intermediate formed from the Ullmann coupling of 2-chlorobenzoic acid with 4-hydroxybenzoic acid. mdpi.com The subsequent intramolecular electrophilic cyclization, often catalyzed by polyphosphoric acid, yields the desired xanthone. mdpi.com This method has also been employed for the synthesis of various analogues. mdpi.com

| Intermediate Type | Reactants | Key Steps | Product | Reference(s) |

| Benzophenone | 2-methoxybenzoic acid, methyl 4-hydroxybenzoate | Formation of benzophenone derivative, intramolecular cyclization | 9-Oxo-9H-xanthene-2-carboxylic acid | mdpi.com |

| Benzophenone | 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-benzoic acid | Alkaline cyclization | 7-Chloro-9-oxoxanthen-2-carboxylic acid | rsc.org |

| Diaryl Ether | 2-chlorobenzoic acid, 4-hydroxybenzoic acid | Ullmann coupling, intramolecular electrophilic cyclization | 9-Oxo-9H-xanthene-2-carboxylic acid | mdpi.com |

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a fundamental reaction in organic chemistry that is frequently employed in the synthesis of xanthones. up.pt This reaction can be used to introduce an acyl group onto an aromatic ring, which can be a key step in constructing the xanthone skeleton. organic-chemistry.org For example, 1-methoxy-9-oxo-9H-xanthene-2-carboxylic acid has been synthesized through the Friedel-Crafts acylation of 1-hydroxyxanthone, followed by methylation and oxidation. mdpi.com The intramolecular Friedel-Crafts acylation of precursors like 2-aryloxybenzoic acids, formed from diaryl ether synthesis, is a common method to achieve the cyclization that forms the xanthone core. up.pttandfonline.comtandfonline.com

Ullmann Coupling Reactions in Xanthone Synthesis

The Ullmann coupling reaction is a vital tool for the formation of diaryl ethers, which are key precursors to xanthones. mdpi.comup.pt This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol (B47542). up.pttandfonline.com In the context of 9-oxo-9H-xanthene-2-carboxylic acid synthesis, an Ullmann coupling between an aryl halide and a phenol can be the initial step to create the diaryl ether linkage. mdpi.com For example, the reaction of 2-chlorobenzoic acid with 4-hydroxybenzoic acid utilizes this coupling to form the diaryl ether intermediate that is subsequently cyclized. mdpi.com This methodology has proven effective for the synthesis of a variety of substituted xanthones. mdpi.comup.pt

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference(s) |

| 2-Chlorobenzoic acid | 4-Hydroxybenzoic acid | Copper | Diaryl ether intermediate for xanthone synthesis | mdpi.com |

| Aryl halide | Phenol | Copper | Diaryl ether intermediate | up.pttandfonline.com |

| Dimethyl 4-bromoisophthalate | Various phenols | Copper | Diaryl ether intermediates for substituted xanthones | mdpi.com |

Oxidation-Based Synthesis (e.g., of γ-oxo-γ-2-xanthenylbutyric acid)

Oxidation reactions provide another route to 9-oxo-9H-xanthene-2-carboxylic acid. A specific example is the synthesis from γ-oxo-γ-2-xanthenylbutyric acid. mdpi.com The oxidation of this precursor leads to the formation of the desired carboxyxanthone. mdpi.comrsc.org This method highlights the possibility of forming the carboxylic acid moiety through the transformation of a pre-existing side chain on the xanthene skeleton.

Synthesis of 9H-Xanthene-2-carboxylic Acid Derivatives from 9-Oxo Precursors

Once the 9-oxo-9H-xanthene-2-carboxylic acid scaffold is in hand, the final step to obtain this compound is the reduction of the ketone group at the 9-position.

Reduction Methodologies (e.g., Huang-Minlon reduction for 9-oxo to 9H-xanthene conversion)

The Huang-Minlon reduction is a well-established and effective method for the deoxygenation of the carbonyl group in xanthones to yield the corresponding xanthenes. mdpi.com This reaction involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a base, such as potassium hydroxide (B78521), in a high-boiling solvent like diethylene glycol. mdpi.com This specific reduction has been successfully applied to 9-oxo-9H-xanthene-2-carboxylic acid to produce this compound, which can then be used as a building block for further derivatization. mdpi.com

| Starting Material | Reagents | Product | Reference(s) |

| 9-Oxo-9H-xanthene-2-carboxylic acid | Hydrazine hydrate, potassium hydroxide, diethylene glycol | This compound | mdpi.com |

| 9-Oxo precursors | Huang-Minlon reduction conditions | 7-Ethoxy derivatives of xanthene |

Carboxylation Reactions

The introduction of a carboxylic acid group onto the xanthene scaffold, particularly at the 2-position, is a critical transformation, often achieved through the synthesis and subsequent modification of a 9-oxo-9H-xanthene-2-carboxylic acid (xanthone-2-carboxylic acid) precursor.

Several methods have been established for the synthesis of this xanthone precursor. One common strategy involves the intramolecular cyclization of diaryl ether intermediates. For instance, the Ullmann coupling reaction between an aryl halide and a phenol, followed by intramolecular electrophilic cyclization using a catalyst like polyphosphoric acid, is a widely used method. nih.govmdpi.com A specific example is the synthesis of 9-oxo-9H-xanthene-2-carboxylic acid via a diaryl ether intermediate, which was achieved through the Ullmann coupling of 2-chlorobenzoic acid with 4-hydroxybenzoic acid. nih.gov

Another approach proceeds through a benzophenone intermediate. The reaction of 2-methoxybenzoic acid with methyl 4-hydroxybenzoate, for example, forms a benzophenone that can be cyclized to the target xanthone. nih.gov Additionally, oxidation of existing xanthene derivatives or specifically substituted precursors, such as γ-oxo-γ-2-xanthenylbutyric acid, can yield the desired carboxylated xanthone. nih.govsmolecule.com

For direct carboxylation on the xanthene ring, methods have been developed for related isomers and derivatives. The direct carboxylation of 2,7-dichloro-9H-xanthene, for example, is achieved by treating the substrate with a strong base to generate a resonance-stabilized carbanion at the 9-position, which is then quenched with gaseous carbon dioxide. While this example illustrates carboxylation at position 9, the principle of generating an organometallic intermediate followed by reaction with CO₂ is a fundamental strategy in organic synthesis.

Greener alternatives are also emerging. Electrochemical carboxylation of xanthene derivatives represents a promising approach that avoids harsh chemical reagents and allows for precise control over the reaction. Another method involves the hydrolysis of a nitrile group. For instance, 9-cyanoxanthene can be hydrolyzed in sodium hydroxide to form the sodium salt of the carboxylic acid, which is then acidified to yield the final product.

Derivatization Strategies for this compound Scaffold

The this compound framework serves as a versatile scaffold for further chemical modification, allowing for the synthesis of a diverse library of analogues with tailored properties.

Alkylation and Arylation Reactions

Alkylation and arylation reactions on the xanthene core and its substituents are key strategies for derivatization. While direct C-H alkylation or arylation on the aromatic rings of the xanthene nucleus can be challenging, functional groups attached to the scaffold provide convenient handles for such modifications. For example, hydroxy-substituted xanthone-2-carboxylic acids can be readily alkylated. The ether cleavage of 7-methoxy-9-oxo-9H-xanthene-2-carboxylic acid (168) yields the corresponding 7-hydroxy derivative (179), which can then be alkylated with various haloalkanes to produce a series of 7-alkoxy analogues. nih.govmdpi.com Similarly, a 7-mercapto group can be alkylated using reagents like methyl iodide. nih.govmdpi.com

More advanced methods focus on the direct functionalization of C-H bonds. An electrochemical C(sp³)–H arylation of xanthenes with electron-rich arenes has been developed, offering a direct way to form a new carbon-carbon bond at the 9-position. researchgate.net Furthermore, a metal-free, deoxygenative α-arylation has been demonstrated for heterocyclic keto esters, including those with a xanthene core, providing another route to arylated derivatives. rsc.org

Amidation and Esterification Processes

The carboxylic acid group at the 2-position is readily converted into a wide range of amides and esters, which is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties.

Esterification is typically straightforward. For example, 7-methoxy-9-oxo-9H-xanthene-2-carboxylic acid can be esterified by refluxing with methanol (B129727) in the presence of thionyl chloride. iucr.org This classic method highlights the reactivity of the carboxyl group towards ester formation. smolecule.com

Amidation can be achieved using standard peptide coupling chemistry. The carboxylic acid is typically activated first to facilitate the reaction with a primary or secondary amine. Common methods include the use of coupling agents like carbonyldiimidazole (CDI) or the conversion of the carboxylic acid to a more reactive acyl chloride intermediate before the addition of the amine. researchgate.net These methods have been used to prepare a variety of amides, including nih.govbohrium.comrsc.orgoxadiazol-3-yl- and (2H-tetrazol-5-yl)-amides of the related 9H-xanthene-9-carboxylic acid, demonstrating the utility of this reaction for creating compounds with diverse functionalities. researchgate.netnih.gov In aqueous solutions, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are often employed, sometimes with additives like N-hydroxysulfosuccinimide to enhance coupling efficiency. thermofisher.com

A summary of representative amidation and esterification conditions is presented below.

| Transformation | Reagent/Catalyst | Substrate Example | Product Type | Reference(s) |

| Esterification | Methanol, Thionyl Chloride | 7-methoxy-9-oxo-9H-xanthene-2-carboxylic acid | Methyl Ester | iucr.org |

| Amidation | Carbonyldiimidazole (CDI) or Acyl Chloride route | 9H-xanthene-9-carboxylic acid | Amides | researchgate.net |

| Amidation | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) | Water-soluble biopolymers | Amide Conjugates | thermofisher.com |

Oxidation of Sulfanyl (B85325) to Sulfonyl Moieties

The oxidation of a sulfur-containing substituent, such as a sulfanyl (thioether) group, to a sulfonyl group is a valuable transformation for modifying the electronic and steric properties of the xanthene scaffold. This conversion can significantly impact the biological activity of the resulting molecule.

A clear example of this strategy is the derivatization of 7-mercapto-9-oxo-9H-xanthene-2-carboxylic acid (211). This precursor can be alkylated to form a methylthio derivative, such as 7-(methylthio)-9-oxo-9H-xanthene-2-carboxylic acid (214). nih.gov Subsequent oxidation of this thioether with an oxidizing agent like hydrogen peroxide in acetic acid affords the corresponding sulfonyl compound, 7-(methylsulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid (216). nih.govmdpi.com This two-step process—alkylation followed by oxidation—provides a reliable route to sulfonyl-containing xanthenes. The intermediate sulfoxide (B87167) can also be isolated under controlled oxidation conditions. nih.govresearchgate.net

More direct methods for introducing the sulfonyl group have also been developed, particularly at the reactive C-9 position. These include electrochemical arylsulfonylation and metal-free radical cross-coupling reactions of xanthenes with sulfonyl hydrazides or sodium sulfinates. rsc.orgresearchgate.netrsc.org These advanced methods directly install the sulfonyl moiety through C-H functionalization.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| 7-(methylthio)-9-oxo-9H-xanthene-2-carboxylic acid (214) | Hydrogen Peroxide, Acetic Acid | 7-(methylsulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid (216) | Oxidation | nih.govmdpi.com |

| 9H-Xanthene | Aryl diazonium tetrafluoroborates, DABSO | 9-Arylsulfonyl-9H-xanthene | Electrochemical C-H Sulfonylation | rsc.org |

| 9H-Xanthene | Sulfonyl hydrazides, TBHP | Xanthen-9-sulfone | Radical C-H Sulfonylation | rsc.org |

Introduction of Chiral Centers

Introducing chirality to the this compound scaffold is of significant interest for developing stereospecific bioactive molecules. A chiral center is a carbon atom attached to four different groups, leading to the possibility of non-superimposable mirror images known as enantiomers. youtube.comsavemyexams.com

One effective strategy involves the use of chiral building blocks during derivatization. A notable example is the alkylation of methyl 7-hydroxy-9-oxo-9H-xanthene-2-carboxylate with epichlorohydrin. nih.govmdpi.com Epichlorohydrin is a chiral molecule, and its reaction with the hydroxyl group introduces a glycidyl (B131873) ether moiety, which contains a chiral center. The subsequent opening of the reactive epoxide ring with various nucleophiles allows for the synthesis of a wide array of chiral derivatives. nih.govmdpi.com

Another approach is to utilize chiral derivatives of the xanthene scaffold itself as building blocks for more complex structures. For instance, specific carboxyxanthone derivatives have been used to synthesize diverse chiral molecules with potential biological activities. nih.gov The development of asymmetric catalysis also offers powerful tools, such as palladium-catalyzed enantioselective C-H activation, to create chiral centers with high stereocontrol, a strategy that could potentially be applied to the xanthene framework. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of xanthene derivatives to reduce environmental impact, improve safety, and increase efficiency. These approaches often involve the use of alternative energy sources, environmentally benign solvents, and recyclable catalysts.

Ultrasound irradiation has emerged as a powerful green tool for activating chemical reactions. nih.govrsc.org The synthesis of xanthene derivatives has been efficiently achieved using ultrasound in combination with a mild and recyclable catalyst like zinc acetate. nih.govrsc.org This method offers high yields (84-95%) in significantly shorter reaction times (15-45 minutes). nih.gov Similarly, microwave-assisted synthesis, another alternative energy source, has been used with catalysts like carboxyl functionalized graphene quantum dots to produce xanthene derivatives. researchgate.net

The choice of catalyst and solvent is central to green synthesis. Researchers have explored a variety of eco-friendly catalysts:

Biopolymers: Agar and cellulose (B213188) sulfuric acid have been employed as natural and biodegradable catalysts, often under solvent-free conditions, which simplifies work-up and reduces waste. bohrium.compnu.ac.ir

Nanocatalysts: Copper sulfide (B99878) (CuS) quantum dots have been shown to be efficient, heterogeneous, and reusable catalysts for xanthene synthesis, again under solvent-free conditions. rsc.org

Ionic Liquids: 1,3-disulfonic acid imidazolium (B1220033) carboxylate ionic liquids have served as recyclable acidic catalysts for the preparation of dibenzoxanthene (B14493495) derivatives. rsc.org

These green methodologies offer significant advantages over traditional synthetic routes, including milder reaction conditions, reduced reaction times, higher atom economy, easier product isolation, and the use of non-toxic, recyclable catalysts. nih.govrsc.orgpnu.ac.ir

| Green Methodology | Energy Source | Catalyst | Solvent | Key Advantages | Reference(s) |

| Sonication | Ultrasound | Zinc Acetate | - | Short reaction time, high yield, recyclable catalyst | nih.govrsc.org |

| One-pot synthesis | Conventional Heating | Cellulose Sulfuric Acid | Solvent-free | Excellent yields, non-toxic/reusable catalyst | pnu.ac.ir |

| One-pot synthesis | Conventional Heating | CuS Quantum Dots | Solvent-free | Reusable catalyst, no harmful byproducts | rsc.org |

| Microwave Irradiation | Microwave | Graphene Quantum Dots | - | Efficient, recyclable nano-catalyst | researchgate.net |

| Condensation Reaction | Conventional Heating | Ionic Liquid | Solvent-free or Water | Recyclable catalyst, excellent yields | rsc.org |

| Condensation Reaction | Ultrasound | NH4H2PO4/SiO2 | Water | Eco-sustainable, good yields | unito.it |

Electrochemical Synthetic Protocols

Electrochemical methods offer a green alternative to traditional chemical synthesis, often avoiding harsh reagents and providing high levels of control over reaction parameters. While specific electrochemical protocols for the direct synthesis of this compound are not extensively documented, related electrochemical transformations on the xanthene scaffold highlight the potential of this strategy.

Recent advancements have focused on the electrochemical functionalization of the 9H-xanthene core. For instance, the electrochemical carboxylation of xanthene derivatives has been successfully employed to introduce a carboxylic acid group at the 9-position. This process typically involves the electrochemical reduction of the xanthene substrate in an aprotic solvent containing an electrolyte, under a carbon dioxide atmosphere. An applied potential facilitates a single-electron transfer, leading to the insertion of CO2.

Furthermore, metal-free and chemical oxidant-free electrochemical cross-coupling reactions have been developed to synthesize functionalized 9-alkyl-9H-xanthenes. tandfonline.com These methods enable the formation of new carbon-carbon bonds at the C9 position through the release of hydrogen gas as the main byproduct, showcasing high atom economy and excellent functional-group tolerance. tandfonline.comacs.org

A direct, metal-free, and site-selective electrochemical C-H carboxylation of arenes using CO2 has also been reported, presenting a promising avenue for the synthesis of various aryl carboxylic acids. nih.gov This method's success with a broad scope of substrates, including challenging electron-deficient naphthalenes and pyridines, suggests its potential applicability to the xanthene system for carboxylation at the C2 position, although specific examples are yet to be reported. nih.gov The general mechanism for such transformations can involve either the reduction of the arene to a radical anion followed by reaction with CO2, or the reduction of CO2 to a radical anion which then attacks the arene. acs.org

Table 1: Electrochemical Synthesis of Xanthene Derivatives

| Product | Substrate(s) | Reaction Type | Key Conditions | Yield (%) | Reference |

| 9H-Xanthene-9-carboxylic acid | 9H-Xanthene | Electrochemical Carboxylation | Undivided cell, CO2 atmosphere | Not specified | |

| 9-Alkyl-9H-xanthenes | 9H-Xanthene, Ketones | Electrochemical Cross-Coupling | Metal-free, oxidant-free | 38-86 | tandfonline.com |

| Aryl Carboxylic Acids | Arenes | Electrochemical C-H Carboxylation | Metal-free, undivided cell, CO2 | Not specified | nih.gov |

This table presents examples of electrochemical synthesis of xanthene derivatives and related compounds, highlighting the potential for application to this compound.

Metal-Free Catalysis

The development of metal-free catalytic systems is a significant goal in modern organic synthesis, aiming to reduce cost and toxicity associated with transition metal catalysts. For the synthesis of xanthene derivatives, several metal-free approaches have been explored.

One notable example is the photocatalytic C(sp3)-H phosphorylation of xanthenes using fluorescein (B123965) as a metal-free photocatalyst and molecular oxygen as the sole oxidant. nih.gov This reaction proceeds under visible light irradiation at room temperature, providing direct access to 9-phosphorylated xanthene derivatives. nih.gov While not a carboxylation, this method demonstrates the feasibility of metal-free functionalization of the xanthene core.

Additionally, a transition-metal-free carbon monoxide (CO) releasing molecule based on a 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid has been developed. nih.gov This highlights the use of the xanthene scaffold in designing functional molecules with properties that can be triggered by external stimuli like light. nih.gov

The synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes has been achieved using L-Pyrrolidine-2-carboxylic acid sulfate (B86663) (LPCAS) as a novel acidic ionic liquid catalyst under solvent-free conditions. scirp.org This method represents an environmentally benign multicomponent reaction of aldehydes and 2-naphthol. scirp.org The use of deep eutectic solvents (DESs) like choline (B1196258) chloride:glycine has also been reported for the synthesis of xanthene analogues, offering a green and recyclable catalytic system. mdpi.com

Although direct metal-free catalytic methods for the synthesis of this compound are still under development, these related advancements showcase the significant potential of metal-free strategies in the synthesis of diverse xanthene derivatives.

Total Synthesis of Specific this compound Analogues

The total synthesis of natural products and their analogues is crucial for confirming their structure, enabling structure-activity relationship (SAR) studies, and providing access to larger quantities for biological evaluation. Numerous analogues of this compound, particularly the 9-oxo derivatives (xanthones), have been synthesized, many of which exhibit interesting biological activities.

The synthesis of 9-oxo-9H-xanthene-2-carboxylic acid was first reported in 1925. mdpi.com Since then, various synthetic strategies have been developed. A common approach involves the construction of a benzophenone intermediate followed by cyclization. For example, the reaction of 2-methoxybenzoic acid with methyl 4-hydroxybenzoate can yield a benzophenone that is then cyclized to the xanthone core. mdpi.com Another classical method is the Ullmann coupling reaction between an aryl halide and a phenol to form a diaryl ether, which is subsequently cyclized. mdpi.com

More recently, research has focused on the synthesis of substituted analogues with enhanced biological activities. For instance, a range of 7-substituted 9-oxoxanthen-2-carboxylic acids have been prepared from hydroxylated benzophenones. mdpi.com The synthesis of analogues with potential antiallergic activity has been a significant area of research, with many compounds showing that small substituents often increase activity, while bulky groups have the opposite effect. mdpi.com

Table 2: Selected Synthesized Analogues of 9-Oxo-9H-xanthene-2-carboxylic acid

| Compound Name | Key Synthetic Method | Biological Relevance (if reported) | Reference |

| 7-Hydroxy-9-oxoxanthen-2-carboxylic acid | Oxidative coupling of a hydroxylated benzophenone | - | mdpi.com |

| 7-Chloro-9-oxoxanthen-2-carboxylic acid | Cyclization of a benzoyl-hydroxy-benzoic acid | Antiallergic activity | mdpi.com |

| 1-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid | Friedel-Crafts acylation of 1-hydroxyxanthone | Antiallergic activity | mdpi.com |

| 7-(N,N-Dimethylsulfamoyl)-9-oxo-9H-xanthene-2-carboxylic acid | Chlorosulfonation of 9-oxo-9H-xanthene-2-carboxylic acid | Aldose reductase inhibitor | mdpi.com |

| DMXAA (5,6-dimethylxanthenone-4-acetic acid) | Multi-step synthesis | Antitumor agent | mdpi.com |

This table provides a selection of synthesized analogues, highlighting the diversity of synthetic approaches and their potential applications.

The total synthesis of complex natural products containing the xanthene-2-carboxylic acid motif, such as Yicathins B and C, has also been accomplished. These marine-derived xanthones have shown antibacterial and antifungal activity. Their synthesis provides valuable insights into the construction of highly functionalized xanthene systems and allows for the preparation of novel analogues for further biological investigation.

Biological Activities and Pharmacological Applications of 9h Xanthene 2 Carboxylic Acid and Derivatives

Antiallergic Activity of 9-Oxo-9H-Xanthene-2-carboxylic Acid Analogues

The quest for effective antiallergic agents has led to the synthesis and evaluation of numerous 9-oxo-9H-xanthene-2-carboxylic acid analogues. mdpi.com While the parent compound, 9-oxo-9H-xanthene-2-carboxylic acid, exhibits relatively low antiallergic activity, its derivatives have shown significant promise. semanticscholar.org

In vitro and In vivo Evaluation Models

The primary screening model used to assess the antiallergic potential of these compounds is the rat passive cutaneous anaphylaxis (PCA) test. nih.gov This in vivo model is a standard for evaluating immediate hypersensitivity reactions. In this assay, the xanthone (B1684191) derivatives are evaluated for their ability to inhibit the inflammatory response triggered by an allergen.

Structure-Activity Relationships in Antiallergic Efficacy

Research into the structure-activity relationships (SAR) of 9-oxo-9H-xanthene-2-carboxylic acid analogues has revealed several key trends that influence their antiallergic potency. The position of the carboxylic acid group is critical, with the 2-position favoring antiallergic activity.

Substitutions on the xanthone nucleus have a profound impact on activity. The presence of smaller, lipophilic groups often enhances antiallergic effects, whereas bulky groups tend to diminish them. mdpi.com Specifically, 5- and 7-substituted compounds have demonstrated higher antiallergic activity compared to the unsubstituted parent compound. mdpi.com For instance, the introduction of a methoxy (B1213986) group at the 7-position has been shown to improve antiallergic activity. Some of these substituted derivatives have also been found to be orally active. mdpi.com

Table 1: Structure-Activity Relationship Trends for Antiallergic Activity

| Structural Feature | Impact on Antiallergic Activity | Reference |

|---|---|---|

| Carboxylic Acid Position | 2-position is favorable. | |

| Substituent Size | Smaller groups are generally better. | mdpi.com |

| Substituent Lipophilicity | Increased lipophilicity can enhance activity. | mdpi.com |

| Substitution Position | 5- and 7-positions are key for improved activity. | mdpi.com |

| Specific Substituents | A 7-methoxy group improves activity. |

Enzyme Modulatory Effects

Beyond their antiallergic properties, derivatives of 9H-xanthene-2-carboxylic acid have been investigated for their ability to modulate various enzymes involved in physiological and pathological processes.

Aldose Reductase Inhibition by 9-Oxo-9H-Xanthene-2-carboxylic Acid and Analogues

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. units.it Several 7-sulfamoyl-9-oxo-9H-xanthene-2-carboxylic acid analogues have been identified as potential aldose reductase inhibitors. mdpi.com

Among the tested compounds, 7-(N,N-Dimethylsulfamoyl)-9-oxo-9H-xanthene-2-carboxylic acid was found to be a good noncompetitive inhibitor of the enzyme. mdpi.comsemanticscholar.org An even more potent inhibitor was identified as 7-(N-(2-hydroxyethyl)-N-methylsulfamoyl)-9-oxo-9H-xanthene-2-carboxylic acid. mdpi.comsemanticscholar.org

Table 2: Aldose Reductase Inhibition by 9-Oxo-9H-xanthene-2-carboxylic Acid Analogues

| Compound | Inhibitory Activity | Reference |

|---|---|---|

| 7-(N,N-Dimethylsulfamoyl)-9-oxo-9H-xanthene-2-carboxylic acid | Good noncompetitive inhibitor | mdpi.comsemanticscholar.org |

| 7-(N-(2-hydroxyethyl)-N-methylsulfamoyl)-9-oxo-9H-xanthene-2-carboxylic acid | Higher potency than the dimethylsulfamoyl analogue | mdpi.comsemanticscholar.org |

Leukotriene B4 (LTB4) Receptor Antagonism

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, and its receptor is a target for anti-inflammatory drugs. nih.govdrugbank.com Certain analogues of 9-oxo-9H-xanthene-2-carboxylic acid have been synthesized and evaluated as LTB4 receptor antagonists. mdpi.comsemanticscholar.org These compounds were generally found to be effective antagonists of LTB4 by inhibiting the up-regulation of the CD11b/CD18 receptor. mdpi.com Notably, some of these derivatives demonstrated strong binding to human neutrophils and guinea pig lung membranes, with one compound in particular being among the most potent antagonists identified. mdpi.com

Cyclooxygenase (COX) Enzyme Inhibition Potential

Cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov While specific studies focusing solely on this compound and its direct inhibitory effects on COX enzymes are not extensively detailed in the provided context, the broader class of xanthone derivatives has been associated with anti-inflammatory properties. smolecule.com Non-steroidal anti-inflammatory drugs (NSAIDs) are a well-known class of COX inhibitors. nih.gov Given that some xanthone derivatives exhibit anti-inflammatory activity, it is plausible that this could be mediated, at least in part, through the inhibition of COX enzymes. However, direct and detailed evidence for this compound as a potent or selective COX inhibitor requires further specific investigation.

Cathepsin B Inhibition Screening

Cathepsin B, a lysosomal cysteine protease, is implicated in various pathological processes, including tumor invasion and metastasis, making it a significant target for therapeutic intervention. nih.gov While the xanthene scaffold has been explored for various enzymatic inhibitions, specific data on this compound itself as a cathepsin B inhibitor is limited. One study reported the evaluation of 2,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid as a potential cathepsin B inhibitor; however, it demonstrated no inhibitory activity against the enzyme. mdpi.com This suggests that specific structural features and substitution patterns on the xanthene ring are crucial for achieving effective inhibition of cathepsin B.

Urease Inhibitory Activity Studies

Urease enzymes are a target for the treatment of infections caused by bacteria such as Helicobacter pylori and Proteus mirabilis. nih.gov Derivatives of 9H-xanthene have been investigated for their ability to inhibit this enzyme. Structure-activity relationship (SAR) analyses of xanthene derivatives have shown that substitutions on the aryl unit significantly influence their urease inhibitory potential. researchgate.net Specifically, the introduction of electron-donating groups at the para position of an associated aryl ring was found to be most effective for enhancing urease inhibitory activity. researchgate.net Conversely, increasing the steric bulk of the aryl substituent tended to reduce the inhibitory effect. researchgate.net

Table 1: Urease Inhibitory Activity of Selected Xanthene Derivatives This table is representative of findings discussed in the text. Specific IC50 values for this compound derivatives were not detailed in the provided search results.

| Compound Type | Substitution Pattern | Urease Inhibition Outcome |

|---|---|---|

| Xanthene Derivative | Electron-donating group at para-position | Enhanced activity researchgate.net |

Transthyretin (TTR) Amyloidogenesis Inhibition

Transthyretin (TTR) is a homotetrameric protein that can dissociate, misfold, and aggregate into amyloid fibrils, leading to diseases like senile systemic amyloidosis and familial amyloid polyneuropathy. rcsb.orggoogle.com Stabilizing the native tetrameric structure of TTR with small molecules is a key therapeutic strategy to inhibit this process. rcsb.orgnih.gov

Derivatives of 9-oxo-9H-xanthene-2-carboxylic acid (also known as xanthone-2-carboxylic acid) have emerged as potent inhibitors of TTR amyloidogenesis. rcsb.org Research has shown that xanthone-2-carboxylic acids bearing a chlorine or methyl group possess strong inhibitory activity, comparable to the well-known TTR stabilizer, diflunisal. rcsb.org X-ray crystallography studies of TTR in complex with these inhibitors have revealed the mechanism of their potent stabilizing effect. For instance, the crystal structure of 4-chloro-9-oxo-9H-xanthene-2-carboxylic acid bound to TTR showed that the chlorine atom is buried within a hydrophobic region of the protein's binding site, which is a critical interaction for the strong inhibitory effect against amyloidogenesis. rcsb.org

Table 2: Transthyretin (TTR) Amyloidogenesis Inhibition by Xanthone-2-Carboxylic Acid Derivatives

| Compound | Key Structural Feature | Activity | Reference |

|---|---|---|---|

| Xanthone-2-carboxylic acid derivative | Chlorine group substitution | Strong inhibitory activity, comparable to diflunisal | rcsb.org |

| Xanthone-2-carboxylic acid derivative | Methyl group substitution | Strong inhibitory activity, comparable to diflunisal | rcsb.org |

Antimicrobial Efficacy

The xanthene nucleus is a core component of many compounds demonstrating a wide range of antimicrobial activities. researchgate.net Derivatives of this compound have been synthesized and evaluated for both antibacterial and antifungal properties.

Antibacterial Properties of this compound Derivatives

Various derivatives of the xanthene scaffold have shown promise as antibacterial agents. researchgate.netontosight.ai For example, nature-inspired xanthones, specifically 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one and 1-(dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one, exhibited antibacterial activity against a panel of tested bacterial strains. mdpi.com The antimicrobial activity is often associated with the specific substitution patterns on the xanthene ring system. ijrpc.com

Antifungal Activities

The antifungal potential of xanthene derivatives has been well-documented. researchgate.net Studies have shown that the substitution pattern is critical for activity. For example, 3,4-dihydroxy-1-methyl-9H-xanthen-9-one was found to have a potent inhibitory effect against dermatophyte clinical strains, including T. rubrum, M. canis, and E. floccosum, with a minimum inhibitory concentration (MIC) of 16 µg/mL for all tested strains. mdpi.com In another study, 2,3,6-Trihydroxy-7-hydroxymethylene xanthone-1-carboxylic acid and its glycosylated analogues were tested for antifungal activity against Aspergillus flavus, Candida albicans, and Penicillum citrinum. mdpi.com Furthermore, 2-hydroxy-6-methyl-8-methoxy-9-oxo-9H-xanthene-1-carboxylic acid showed activity against Cryptococcus neoformans and Cryptococcus gattii at a concentration of 50 μM. nih.gov The presence of hydroxyl groups appears to be important for antifungal efficacy. mdpi.com

Table 3: Antifungal Activity of Selected Xanthene Derivatives

| Compound | Target Fungi | Activity (MIC/Concentration) | Reference |

|---|---|---|---|

| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | T. rubrum FF5, M. canis FF1, E. floccosum FF9 | 16 µg/mL | mdpi.com |

Anti-inflammatory Properties

Xanthene derivatives have been recognized for their anti-inflammatory potential. researchgate.net The compound 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) has demonstrated notable anti-inflammatory properties by inhibiting the synthesis of key pro-inflammatory mediators. mdpi.com In studies using human macrophages, 1,2-DHX was shown to reduce the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2). mdpi.com Another derivative, (2E,2′E)-3,3′-(9-oxo-9H-xanthene-2,6-diyl)diacrylic acid, which was isolated from Santolina insularis, showed moderate anti-inflammatory activity in a croton oil-induced ear edema model in rats following topical application. mdpi.com The anti-inflammatory effects of these compounds highlight their potential for managing inflammatory conditions. mdpi.comsmolecule.com

Antioxidant Activity

Xanthene derivatives are recognized for their capacity to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. nih.govontosight.ai Their antioxidant properties are primarily attributed to their ability to scavenge free radicals. nih.govtandfonline.com The evaluation of antioxidant activity is often conducted using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydrogen peroxide scavenging assay. tandfonline.com

Studies have shown that certain synthetic xanthene derivatives exhibit potent antioxidant activity. For instance, a xanthenedione derivative featuring a catechol unit demonstrated a strong DPPH scavenging activity with an EC50 value of 3.79 ± 0.06 µM. nih.gov In another study, a dibenzo[a,j]xanthene derivative with a hydroxyl group substitution showed high radical scavenging properties against both DPPH and ABTS+ radicals. researchgate.net The presence of specific functional groups, such as hydroxyl or nitro groups, on the aromatic rings of the xanthene structure can significantly influence their antioxidant capacity. tandfonline.comresearchgate.net For example, compound 5p, which contains a nitro group, has been reported to have high antioxidant activity. tandfonline.com

The antioxidant potential of these compounds is crucial as oxidative processes involving free radicals like lipid peroxyl, hydroperoxide, and peroxide are linked to degenerative diseases. tandfonline.com By neutralizing these reactive species, xanthene derivatives may help in preventing or mitigating the cellular damage they cause. nih.gov

Anticancer Potency of this compound Compounds

The xanthene scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in compounds with significant anticancer activities. usd.ac.id Derivatives of this compound have been a particular focus of research, leading to the discovery of potent antitumor agents. rsc.org

A primary mechanism through which xanthene derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. ontosight.ainih.gov For instance, certain prenylated xanthones, such as α-mangostin and γ-mangostin, have been shown to induce apoptosis in human colon cancer cells. nih.gov This process is often associated with the activation of caspases, a family of proteases crucial for the execution of apoptosis. rsc.org

In addition to apoptosis, many xanthone derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest. nih.govsci-hub.se This means they can halt the progression of cancer cells through the different phases of the cell cycle, preventing their division and growth. For example, α-mangostin and β-mangostin have been observed to cause G1 phase arrest, while γ-mangostin induces S phase arrest in human colon cancer cells. nih.gov These effects are often linked to the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govsci-hub.se

The anticancer activity of xanthene derivatives is also mediated by their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. frontiersin.org Two of the most important pathways in this context are the PI3K/Akt and MAPK signaling cascades, which play central roles in cell survival, proliferation, and angiogenesis. tandfonline.comheca-analitika.com

By inhibiting these pathways, xanthene derivatives can effectively suppress tumor growth and induce apoptosis. tandfonline.comheca-analitika.com For example, the flavonoid kaempferol, which shares structural similarities with xanthones, has been shown to exert its antiproliferative effects by inhibiting the PI3K/Akt and MAPK pathways. heca-analitika.com Similarly, dithiolanes, another class of compounds, may interfere with cancer progression by modulating the PI3K/AKT/mTOR and MAPK pathways. frontiersin.org The ability to target these pathways makes xanthene derivatives promising candidates for the development of targeted cancer therapies.

To enhance the anticancer efficacy and target multiple pathways simultaneously, researchers have focused on creating hybrid molecules. nih.gov A notable example is the development of hybrids combining 5,6-dimethylxanthone-4-acetic acid (DMXAA) and pyranoxanthone. nih.govmdpi.com DMXAA itself is a carboxyxanthone derivative that has shown antitumor activity. rsc.org

In a study, four DMXAA-pyranoxanthone hybrids were synthesized and evaluated. nih.gov One of the hybrids, D-P-4, was found to be the most active against the HepG-2 human cancer cell line, with an IC50 of 0.216 ± 0.031 μM. nih.gov These hybrids demonstrated a multi-target approach, inducing apoptosis and arresting the cell cycle in the S phase. nih.gov Furthermore, D-P-4 was shown to regulate the p53/MDM2 pathway and improve the Bax/Bcl-2 signaling pathway, both of which are critical in controlling apoptosis. nih.gov The synergistic effect observed with these hybrid structures suggests that they can be more effective anticancer agents than the individual components. nih.gov

Antidiabetic Applications

Beyond their anticancer and antioxidant properties, derivatives of 9H-xanthene-carboxylic acid have emerged as potential therapeutic agents for type 2 diabetes. plos.orgijrpc.com Their primary mechanism of action in this context is the activation of a crucial metabolic regulator.

AMP-activated protein kinase (AMPK) is a serine/threonine kinase that acts as a cellular energy sensor. nih.govnih.gov Its activation helps to restore cellular energy balance by stimulating ATP-producing pathways and inhibiting ATP-consuming processes. nih.gov This makes AMPK an attractive therapeutic target for metabolic diseases like type 2 diabetes. nih.govnih.gov

Several studies have identified xanthene derivatives as potent AMPK activators. plos.orgijrpc.comnih.gov Specifically, two derivatives of 9H-xanthene-9-carboxylic acid, Xn (containing a nitro group) and Xc (containing a cyano group), have been shown to activate AMPK. plos.orgnih.govresearchgate.net This activation was observed to be dose-dependent and occurred at significantly lower concentrations than metformin, a commonly used antidiabetic drug. plos.org The EC50 value for both Xn and Xc was approximately 1.5 µM. plos.org

The activation of AMPK by these xanthene derivatives leads to increased glucose uptake in muscle cells, a key process for maintaining glucose homeostasis. plos.orgnih.gov This is achieved by stimulating the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane. plos.orgijrpc.comnih.gov Further investigations revealed that the AMPK activation by Xn and Xc is dependent on the upstream kinase LKB1. plos.orgnih.govnih.gov In studies with high-fat diet-induced diabetic mice, a single intravenous administration of Xn and Xc stimulated AMPK phosphorylation in skeletal muscle and improved glucose tolerance. plos.orgnih.gov These findings highlight the potential of these this compound derivatives as candidate drugs for the treatment of type 2 diabetes mellitus. plos.orgijrpc.comnih.govnih.gov

Glucose Utilization and Glucose Transporter Regulation

Certain derivatives of this compound have been identified as potent activators of 5' AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. nih.govnih.gov The activation of AMPK by these compounds triggers a cascade of events that ultimately enhances glucose uptake and utilization, making them promising candidates for the study of metabolic disorders. nih.govnih.gov

Two notable derivatives, 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide (Xn) and 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide (Xc), have demonstrated the ability to increase glucose uptake in L6 myotubes. nih.govresearchgate.net This effect is achieved by stimulating the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane. nih.govresearchgate.net GLUT4 is a key insulin-regulated glucose transporter found primarily in adipose tissues and striated muscle (skeletal and cardiac). wjgnet.com Its movement from intracellular vesicles to the cell surface is a crucial step in glucose uptake by these tissues. wjgnet.com

The mechanism of action for these xanthene derivatives involves the LKB1-dependent AMPK signaling pathway. nih.govnih.gov LKB1 is a major upstream kinase of AMPK. nih.govnih.gov Studies have shown that the effects of Xn and Xc on AMPK phosphorylation and glucose uptake can be inhibited by compound C, a chemical inhibitor of AMPK, and by the genetic knockdown of STK11, the gene encoding LKB1. nih.gov In vivo studies in high-fat diet-induced diabetic mice have further corroborated these findings, showing that a single intravenous administration of Xn or Xc stimulates AMPK phosphorylation in skeletal muscle and improves glucose tolerance. nih.govnih.gov

Table 1: Effects of this compound Derivatives on Glucose Metabolism

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide (Xn) | L6 myotubes; High-fat diet-induced diabetic mice | Increased glucose uptake, stimulated GLUT4 translocation, activated AMPK via LKB1 pathway, improved glucose tolerance. | nih.govnih.gov |

| 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide (Xc) | L6 myotubes; High-fat diet-induced diabetic mice | Increased glucose uptake, stimulated GLUT4 translocation, activated AMPK via LKB1 pathway, improved glucose tolerance. | nih.govnih.gov |

Neurobiological Activities

The neurobiological effects of this compound derivatives are multifaceted, encompassing both neuroprotection and modulation of nerve signaling.

Xanthene derivatives have shown potential in protecting neuronal cells from damage. nih.gov Research suggests that these compounds may shield neurons from oxidative stress, a key factor in the pathology of neurodegenerative diseases. smolecule.com While the broader class of xanthenes is recognized for these properties, specific studies on this compound derivatives highlight their potential as neuroprotective agents. nih.gov The versatility of the xanthene nucleus allows for the synthesis of multi-functionalized derivatives with potential therapeutic applications for neurodegenerative conditions. nih.govresearchgate.net

Certain chiral derivatives of this compound have been investigated for their ability to block nerve conduction. semanticscholar.org These compounds, which bear structural similarities to local anesthetics, can inhibit compound action potentials in isolated rat sciatic nerves. nih.govjocpr.com The primary mechanism for this nerve conduction blockade is believed to be an action on Na+ ionic currents, rather than a non-selective effect on membrane stabilization. semanticscholar.orgnih.gov This suggests a selective interference with the voltage-gated sodium channels that are essential for nerve impulse propagation. researchgate.netup.pt Studies on rat erythrocytes, which lack these channels, showed that the membrane-stabilizing effects of these compounds only become significant at much higher concentrations than those required for nerve blockade. semanticscholar.orgnih.gov

Table 2: Neurobiological Activities of this compound Derivatives

| Activity | Derivative Type | Proposed Mechanism | Reference |

|---|---|---|---|

| Neuroprotection | General xanthene derivatives | Protection against oxidative stress | nih.govsmolecule.com |

| Nerve Conduction Blockade | Chiral derivatives | Predominant action on Na+ ionic currents | semanticscholar.orgnih.gov |

Structure Activity Relationship Sar and Mechanistic Elucidation of 9h Xanthene 2 Carboxylic Acid Derivatives

Correlational Studies Between Chemical Structure and Biological Response

Influence of Substituent Position and Nature

The position and chemical nature of substituents on the xanthene core play a critical role in determining the biological activity of these derivatives. smolecule.com Research on 9-oxo-9H-xanthene-2-carboxylic acid analogues has demonstrated that substitutions at various positions can significantly modulate their antiallergic properties.

For instance, the introduction of substituents at the 5- and 7-positions of 9-oxo-9H-xanthene-2-carboxylic acid has been shown to enhance antiallergic activity compared to the unsubstituted parent compound. mdpi.com Specifically, compounds with methoxy (B1213986) and mercapto groups have demonstrated improved potency. In contrast, bulky substituents tend to diminish activity. mdpi.com

Table 1: Influence of Substituents on the Antiallergic Activity of 9-Oxo-9H-xanthene-2-carboxylic Acid Derivatives

| Compound | Substituent(s) | Position(s) | Relative Antiallergic Activity |

| 9-Oxo-9H-xanthene-2-carboxylic acid | - | - | Baseline |

| 1-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid | Methoxy | 1 | Increased |

| 7-Mercapto-9-oxo-9H-xanthene-2-carboxylic acid | Mercapto | 7 | Increased |

| 7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid | Methoxy | 7 | Improved |

| 5-Substituted analogues | Various | 5 | Generally Higher |

| 7-Substituted analogues | Various | 7 | Generally Higher |

| Derivatives with bulky groups | Bulky groups | Various | Decreased |

Impact of Chiral Centers on Pharmacological Activity

The introduction of chiral centers into the structure of 9H-xanthene-2-carboxylic acid derivatives can lead to enantioselectivity in their pharmacological effects. nih.gov Although much of the research has focused on xanthone (B1684191) derivatives, which are structurally similar, the principles of stereoselectivity are applicable. nih.gov For some chiral xanthone derivatives, enantioselectivity has been observed in activities such as the inhibition of tumor cell growth and cyclooxygenases. nih.gov

The specific three-dimensional arrangement of atoms in a chiral molecule can dictate how it interacts with its biological target, which is often also chiral. scripps.edu This can result in one enantiomer having a significantly higher affinity or efficacy than the other. For example, in studies of chiral peptide-like xanthone derivatives, the configuration of the stereogenic centers was found to be important for their biological activity. nih.gov

Steric and Electronic Effects on Bioactivity

The steric and electronic properties of this compound derivatives are fundamental to their bioactivity. Steric hindrance, for example, can prevent a molecule from fitting into the binding site of its target protein. smolecule.com This is illustrated by the observation that bulky groups on the xanthene scaffold often lead to a decrease in antiallergic activity. mdpi.com

Conversely, the electronic effects of substituents can modulate the binding affinity of a ligand for its target. researchgate.net Electron-donating groups can increase the electron density of the aromatic system, potentially enhancing interactions with electron-deficient regions of a binding site. Conversely, electron-withdrawing groups can make the molecule more susceptible to nucleophilic attack or alter its hydrogen bonding capabilities. For instance, fluorinated derivatives of 9H-xanthene-9-carboxylic acid have been synthesized to improve pharmacokinetic properties.

Molecular Mechanism of Action Investigations

Understanding the molecular mechanisms by which this compound derivatives exert their effects involves studying their interactions with biological targets and the subsequent modulation of cellular and enzymatic pathways.

Ligand-Target Binding Interactions

The biological activity of this compound derivatives is initiated by their binding to specific molecular targets. These interactions are often highly specific, involving a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. beilstein-journals.org

For example, certain xanthene derivatives have been shown to act as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). exlibrisgroup.com This indicates that they bind to a site on the receptor that is distinct from the glutamate binding site, and in doing so, enhance the receptor's response to glutamate. exlibrisgroup.com The carboxylic acid group is often a key feature in these interactions, capable of forming strong hydrogen bonds with amino acid residues in the binding pocket of the target protein. The planarity of the xanthene ring system also allows for significant pi-stacking interactions with aromatic amino acid residues.

Fluorescently labeled ligands have been developed to study these binding interactions directly. acs.org These tools allow for the visualization and quantification of ligand binding to their targets in both cell-free and cellular environments. acs.org

Pathways of Cellular and Enzymatic Modulation

Following ligand-target binding, this compound derivatives can modulate a variety of cellular and enzymatic pathways. For instance, some derivatives have been found to inhibit the activity of cytochrome P450 enzymes, such as CYP1A2. smolecule.com These enzymes are crucial for the metabolism of many drugs and other xenobiotics, so their inhibition can have significant pharmacological consequences.

Other xanthene derivatives have been shown to activate 5' AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. researchgate.netijrpc.com This activation can lead to a variety of downstream effects, including increased glucose uptake in muscle cells. ijrpc.com The mechanism of AMPK activation by these compounds has been shown to be dependent on the upstream kinase LKB1. ijrpc.com

Furthermore, some 9-oxo-9H-xanthene-2-carboxylic acid derivatives have demonstrated inhibitory activity against aldose reductase, an enzyme implicated in the complications of diabetes. mdpi.com Specifically, 7-(N,N-Dimethylsulfamoyl)-9-oxo-9H-xanthene-2-carboxylic acid was identified as a potent noncompetitive inhibitor of this enzyme. mdpi.com

Table 2: Investigated Biological Activities and Mechanisms of this compound Derivatives

| Derivative Class | Biological Activity | Molecular Target/Pathway |

| 9-Oxo-9H-xanthene-2-carboxylic acid analogues | Antiallergic | Not specified |

| 9-Oxo-9H-xanthene-2-carboxylic acid analogues | Aldose reductase inhibition | Aldose reductase |

| 9-Oxo-9H-xanthene-2-carboxylic acid analogues | Leukotriene B4 receptor antagonism | Leukotriene B4 receptor |

| 9H-Xanthene-9-carboxylic acid amides | Positive allosteric modulation of mGlu1 receptor | mGlu1 receptor |

| 9H-Xanthene-9-carboxylic acid thioureido-ethyl-amides | AMPK activation | AMPK pathway |

Dissociation of Cellular Membrane Stabilization and Ion Chan-nel Effects

The concept of dissociating a molecule's desired therapeutic action from its other physiological effects, such as cellular membrane interactions and ion channel modulation, is a central goal in modern drug design. This principle, often explored through the lens of biased agonism, suggests that a compound can selectively activate specific downstream signaling pathways over others, even when acting on the same receptor. researchgate.net This allows for the potential development of drugs with fewer side effects. For instance, in G-protein-coupled receptors (GPCRs), a biased agonist might trigger a therapeutic G-protein-dependent signaling cascade while avoiding the recruitment of β-arrestins, a process often linked to receptor desensitization and adverse effects. researchgate.net

While the xanthene scaffold is a component of molecules known to interact with GPCRs and ion channels, specific research detailing the dissociation of membrane stabilization from ion channel effects for this compound derivatives is not extensively documented in current literature. However, related studies provide insights into how structural modifications influence these properties. For example, fluorination of the xanthene core can alter how the molecule is retained within cells, suggesting a change in membrane interaction. google.com Furthermore, certain xanthene derivatives have been designed as allosteric modulators of receptors like the mGlu1 receptor, which in turn regulates ion channel activity. researchgate.net The addition of lipophilic groups, such as in the diethylaminoethyl ester of xanthene-9-carboxylic acid, increases lipophilicity, which can alter both membrane penetration and toxicity profiles.

Investigations into other heterocyclic compounds show that it is possible to modulate activity related to ion channels. For example, certain synthetic compounds have been shown to inhibit cystic fibrosis transmembrane conductance regulator (CFTR) ion channels. acs.org This highlights that targeted chemical design can influence ion channel interactions. While direct evidence for this compound is sparse, the principles of medicinal chemistry suggest that modifying its structure could similarly separate its primary pharmacological activity from non-specific effects on membrane fluidity or broad-spectrum ion channel blockade.

Computational Approaches in SAR Analysis

Computational methods are indispensable tools in the structure-activity relationship (SAR) analysis of potential drug candidates, including derivatives of this compound. These in silico techniques allow researchers to predict the biological activity and pharmacokinetic properties of novel molecules before undertaking costly and time-consuming synthesis. unileon.es By modeling the interactions between a compound and its biological target, computational approaches provide deep insights into the structural features that govern efficacy and selectivity. Methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are routinely employed to guide the rational design of more potent and specific derivatives. unileon.esnih.gov

In Silico Modeling for Activity Prediction

In silico modeling encompasses a variety of computational techniques used to predict how a molecule will behave in a biological system. These methods are crucial for understanding the SAR of this compound derivatives.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when bound to a specific protein target. For instance, docking studies have been used to explore how xanthene derivatives interact with DNA, showing that they can bind within the grooves of the DNA helix. srce.hr The calculated binding energy from these simulations often correlates with experimentally observed biological activity, such as antiproliferative effects. srce.hr Similarly, docking has been employed to rationalize the affinity of xanthone derivatives for targets like the enzyme factor Xa, guiding the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. For newly synthesized xanthene derivatives with potential antihyperlipidemic effects, MD simulations running for up to 100 nanoseconds have demonstrated the stability of the compound within the receptor's binding pocket, supporting the experimental findings. unileon.es

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific target. This "pharmacophore" can then be used to screen virtual libraries for other compounds that fit the model, accelerating the discovery of new active molecules.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of molecules. For xanthene derivatives, DFT has been used to predict molecular geometry and other properties, with results showing good agreement with experimental data from synthesized compounds. unileon.esnih.gov

These in silico tools provide a powerful platform for the predictive assessment of novel this compound derivatives, enabling a more focused and efficient drug discovery process.

| Derivative Class | Target | In Silico Method | Key Findings |

|---|---|---|---|

| Xanthene Derivatives | Calf Thymus DNA (CT-DNA) | Molecular Docking | Compounds bind to DNA via groove binding with binding energies supporting antiproliferative activity. srce.hr |

| Novel Xanthene Derivatives | Antihyperlipidemic Target | DFT, Molecular Docking, MD Simulations | Predicted structures and stability of ligand-protein complexes correlated well with in vivo antihyperlipidemic activity. unileon.es |

| Xanthine (B1682287)/Imidazolone Derivatives | Bacterial Proteins | DFT Calculations | Theoretical investigations supported the synthesis and antimicrobial activity of novel compounds. nih.govnih.gov |

| Aromatically Substituted Xanthendiones | General Bioavailability | Pharmacological Software Packages | In silico predictions suggested good oral bioavailability for all tested compounds. |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are described by numerical values known as molecular descriptors. The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

For scaffolds related to this compound, such as xanthones, QSAR has been successfully applied to guide drug design. For example, a QSAR study on xanthone derivatives as anti-tuberculosis agents identified a model based on electronic properties at specific carbon atoms (C1, C4, and C9) of the xanthone core. nih.gov The resulting equation demonstrated a statistically significant correlation between these properties and the inhibitory activity against Mycobacterium tuberculosis. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed models by considering the 3D shape and electronic fields of the molecules. A 3D-QSAR study on xanthones as inhibitors of the enzyme xanthine oxidase yielded robust models that explained how steric, electrostatic, and hydrophobic fields influence inhibitory potency. nih.gov These models are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish activity.

The statistical quality of a QSAR model is critical and is assessed using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). An r² value close to 1.0 indicates a strong correlation between the predicted and experimental activities for the training set of compounds, while a high q² value (typically >0.5) indicates good predictive power for new compounds. nih.gov

| Activity Studied | Derivative Class | QSAR Model Type | Key Statistical Parameters |

|---|---|---|---|

| Anti-tuberculosis | Xanthones | MLR (Multi-Linear Regression) | r² = 0.730, PRESS = 2.11 nih.gov |

| Xanthine Oxidase Inhibition | Xanthones | 3D-QSAR (CoMFA) | q² = 0.613, r² = 0.997 |

| Xanthine Oxidase Inhibition | Xanthones | 3D-QSAR (CoMSIA) | q² = 0.608, r² = 0.997 |

An article on the spectroscopic and advanced characterization techniques for This compound cannot be generated as requested.

Following a comprehensive search for the necessary scientific data, specific and verifiable spectroscopic information for the compound "this compound" (CAS Number: 40274-68-8) is not available in the public domain through the accessed resources.

The user's request requires a detailed analysis based on a strict outline that includes:

Spectroscopic and Advanced Characterization Techniques for 9h Xanthene 2 Carboxylic Acid

Mass Spectrometry (MS):Molecular weight and fragmentation analysis.

The conducted searches consistently yielded spectroscopic data for related but structurally distinct compounds, such as:

9H-Xanthene-9-carboxylic acid: An isomer where the carboxylic acid group is located on the central methylene (B1212753) bridge.

9-Oxo-9H-xanthene-2-carboxylic acid: The xanthone (B1684191) analogue, which contains a ketone (C=O) group at position 9 instead of a methylene (CH₂) group.

Various other substituted derivatives of either xanthene or xanthone. up.ptresearchgate.netmdpi.com

While the synthesis of 9H-Xanthene-2-carboxylic acid is mentioned in the literature, the associated characterization data required to populate the sections of the requested article is not provided. rug.nl Using data from isomers or analogues would be scientifically inaccurate and would violate the explicit instructions to focus solely on this compound.

Without access to the foundational NMR, IR, and MS data for the specified compound, it is impossible to generate the thorough, informative, and scientifically accurate content required for the article.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For instance, the crystal structure of Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate has been elucidated. iucr.orgiucr.org This derivative crystallizes in a monoclinic system with the space group P 21/c. iucr.org The xanthone skeleton is nearly planar, and the crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds and π–π interactions. iucr.orgiucr.org The geometric parameters, such as bond lengths and angles of the xanthone skeleton, are typical for this class of compounds. iucr.org This information suggests that this compound would likely exhibit a similarly planar and rigid tricyclic core structure.

Detailed crystallographic data for the related compound, Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate, are presented below.

| Parameter | Value |

|---|---|

| Empirical Formula | C16H12O5 |

| Formula Weight (Mr) | 284.26 |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 4.7709 (4) |

| b (Å) | 10.5375 (8) |

| c (Å) | 26.7854 (19) |

| β (°) | 93.266 (7) |

| Volume (Å3) | 1344.40 (18) |

| Z | 4 |

| Temperature (K) | 295 (2) |

Photophysical Characterization

The photophysical properties of xanthene derivatives are of significant interest due to their widespread use as dyes, fluorescent probes, and photosensitizers. goums.ac.ir Characterization involves techniques such as fluorescence and UV-Vis absorption spectroscopy to understand how the molecule interacts with light, including absorption of photons, the subsequent excited state dynamics, and the emission of light through fluorescence.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a key technique for studying the emissive properties of molecules. Xanthene derivatives are well-known for their fluorescent capabilities, which are often pH-sensitive and make them suitable for biological imaging. goums.ac.irontosight.ai The fluorescence properties, including emission and excitation wavelengths and quantum yield, are highly dependent on the molecular structure, substitution patterns, and the solvent environment. amazonaws.com

While specific fluorescence data for this compound is not detailed in the provided search results, data for a related fluorescein (B123965) analogue, 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, illustrates the typical photophysical behavior. This compound exhibits pH-dependent fluorescence, with a notable quantum yield in aqueous buffer. amazonaws.com The study of such analogues provides a framework for understanding the potential fluorescent behavior of this compound.

| Solvent/Condition | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| H2O, pH = 7.4 (0.1 M Phosphate buffer) | Not specified, Absorbance max at 488 nm | 532 | 0.39 ± 0.03 |

| H2O, pH = 1.0 (0.1 M HCl) | Not specified, Absorbance max at 433 nm | 549 | 0.027 ± 0.003 |

| CH3OH | Not specified, Absorbance max at 485 nm | 540 | 0.52 ± 0.06 |

UV-Vis Absorption Spectroscopy

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule as it absorbs light in the ultraviolet and visible regions. For aromatic compounds like this compound, this technique primarily identifies π→π* transitions. The parent 9H-Xanthene compound shows an absorbance maximum around 290 nm in ethanol. The position and intensity of absorption bands are sensitive to the solvent and the specific functional groups attached to the xanthene core. researchgate.net

Studies on xanthene derivatives show a dominant absorption band corresponding to the π→π* transition, which appears in the wavelength range of 220-270 nm in polar protic solvents and 280-300 nm in polar aprotic and nonpolar solvents. researchgate.net The analysis of the fluorescein analogue 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid reveals distinct absorption maxima that are dependent on pH, reflecting the different protonation states of the molecule. amazonaws.com

| Solvent/Condition | Absorption λmax (nm) | log ε (mol-1 dm3 cm-1) |

|---|---|---|

| H2O, pH = 7.4 (0.1 M Phosphate buffer) | 488 | 4.3 |

| H2O, pH = 1.0 (0.1 M HCl) | 433 | 4.1 |

| CH3OH | 485 | 4.0 |

Theoretical and Computational Studies of 9h Xanthene 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in detailing the electronic characteristics of 9H-Xanthene-2-carboxylic acid. These methods solve the fundamental equations of quantum mechanics to derive information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. goums.ac.ir It is frequently employed in studies of xanthene derivatives to analyze optimized geometries, electronic properties, and reactivity. goums.ac.irchemrxiv.org For instance, DFT calculations on related molecules like 9-fluorenone-2-carboxylic acid have been performed using the B3LYP method with a 6-31G(d,p) basis set to analyze molecular geometry and vibrational frequencies. nih.gov Such calculations for this compound would provide insights into its bond lengths, angles, and the electronic influence of the carboxylic acid substituent on the xanthene core.

The reactivity of the molecule can be explored by calculating various chemical descriptors. DFT can be used to model transition states and determine the electrophilicity of specific atoms, which helps in predicting how the molecule will interact with other reagents. chemrxiv.org This approach is valuable for understanding the reaction mechanisms involving the carboxylic acid group or the xanthene ring system. chemrxiv.org

Table 1: Typical Parameters for DFT Calculations on Xanthene Derivatives

| Parameter | Description | Common Methods/Basis Sets |

|---|---|---|

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, PBE0, M06-HF, CAM-B3LYP goums.ac.iramazonaws.comresearchgate.net |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), 6-311++G** goums.ac.irnih.gov |

| Solvent Model | Simulates the effect of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM) goums.ac.irchemrxiv.org |

| Calculation Type | The specific property being computed. | Geometry Optimization, Frequency Calculation, Transition State Search chemrxiv.orgresearchgate.net |

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. libretexts.orgunizin.org The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter for determining a molecule's electronic excitation properties and kinetic stability. goums.ac.ir

In a study on a similar xanthene derivative, DFT calculations determined the HOMO and LUMO energies. goums.ac.ir The analysis revealed that the HOMO is typically delocalized over the aromatic moiety of the xanthene structure. goums.ac.ir The LUMO's location can vary depending on the specific substituents. researchgate.net For this compound, the HOMO would likely be centered on the electron-rich xanthene ring system, while the LUMO might have significant contributions from the carboxylic acid group, facilitating electronic transitions.

Table 2: Representative HOMO-LUMO Energies for a Xanthene Derivative Data based on calculations for 9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)-3,3,dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one at the B3LYP/6e311++G* level.*

| Phase | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) |

|---|---|---|---|

| Vacuum | -5.92 | -1.44 | 4.48 |

| Ethanol | -5.80 | -1.28 | 4.52 |

Source: goums.ac.ir

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are used to study the physical movements and conformational flexibility of molecules over time.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The xanthene core is not perfectly planar; it possesses a folded or bent structure. iucr.org In a related compound, methyl 9H-xanthene-9-carboxylate, the dihedral angle between the two benzene (B151609) rings of the xanthone (B1684191) unit is 24.81°. iucr.org

For this compound, key conformational questions would involve the degree of folding in the central pyran ring and the orientation of the carboxylic acid group relative to the xanthene plane. iucr.orgiucr.org Computational methods can identify the most stable conformers by calculating their potential energies. jst.go.jp Studies on similar structures have identified boat and half-chair conformations in portions of the xanthene skeleton, indicating its flexibility. goums.ac.ir

The chemical structure of this compound, particularly its carboxylic acid group, allows for significant intermolecular interactions. cymitquimica.comontosight.ai The hydroxyl part of the carboxyl group can act as a hydrogen bond donor, while the carbonyl oxygen, ether oxygen, and the hydroxyl oxygen itself can act as hydrogen bond acceptors. echemi.com